N-benzyl-N-(4-methylbenzyl)ethanamine

Lipophilicity optimization LogP ADME prediction

N-Benzyl-N-(4-methylbenzyl)ethanamine (CAS 827333-24-4) is an unsymmetrically substituted tertiary amine with molecular formula C₁₇H₂₁N and a molecular weight of 239.35 g/mol. It features an ethyl group, a benzyl substituent, and a para-methyl-substituted benzyl substituent attached to a central nitrogen, yielding a compound with zero hydrogen bond donors (HBD = 0), a computed polar surface area (PSA) of 3.24 Ų, and a computed LogP of approximately 4.02.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
Cat. No. B12451790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4-methylbenzyl)ethanamine
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C
InChIInChI=1S/C17H21N/c1-3-18(13-16-7-5-4-6-8-16)14-17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3
InChIKeyMLWOJFNGMQEFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-(4-methylbenzyl)ethanamine (CAS 827333-24-4): Procurement-Relevant Identity and Physicochemical Baseline for Tertiary Amine Selection


N-Benzyl-N-(4-methylbenzyl)ethanamine (CAS 827333-24-4) is an unsymmetrically substituted tertiary amine with molecular formula C₁₇H₂₁N and a molecular weight of 239.35 g/mol . It features an ethyl group, a benzyl substituent, and a para-methyl-substituted benzyl substituent attached to a central nitrogen, yielding a compound with zero hydrogen bond donors (HBD = 0), a computed polar surface area (PSA) of 3.24 Ų, and a computed LogP of approximately 4.02 . The compound has been structurally characterized by GC/MS, yielding a retention index (RI) of 1802 on a standard non-polar column, and its mass spectrum is included in the Wiley KnowItAll GC-MS Library and the Mass Spectra of Designer Drugs 2025 collection [1][2]. In synthetic chemistry, it serves as a representative product for catalytic N-alkylation methodology studies employing the 'borrowing hydrogen' strategy with supported ruthenium hydroxide catalysts [3].

Why N-Benzyl-N-(4-methylbenzyl)ethanamine Cannot Be Interchanged with Generic Dibenzylamine Analogs for Lipophilicity-Driven or Forensic Applications


Tertiary N-benzyl-N-alkylbenzylamines are not interchangeable commodities. Even structurally minor modifications—such as replacing the N-ethyl group with N-methyl, removing the para-methyl substituent on the benzyl ring, or converting from a tertiary to a secondary amine—produce substantial shifts in key selection-critical parameters including computed lipophilicity (LogP), chromatographic retention behavior, hydrogen-bond donor/acceptor count, and synthetic accessibility via catalytic methods [1]. N-Benzyl-N-(4-methylbenzyl)ethanamine occupies a distinct position within this chemical space: its unsymmetrical substitution pattern, absence of hydrogen bond donors (HBD = 0), and elevated LogP of approximately 4.02 render it uniquely suited for applications requiring enhanced membrane permeability or specific GC retention properties that cannot be replicated by N,N-dibenzylethylamine, N-benzyl-N-methylbenzylamine, or N-benzyl-N-phenethylamine [2]. The quantitative evidence below documents exactly where these differences are measurable and operationally consequential.

N-Benzyl-N-(4-methylbenzyl)ethanamine: Quantified Differentiation Evidence Against Closest Structural Analogs


Computational LogP Elevation of +0.30 Units Versus N,N-Dibenzylethylamine Confers a Lipophilicity Advantage for Membrane Permeability-Critical Applications

N-Benzyl-N-(4-methylbenzyl)ethanamine exhibits a computed LogP of 4.02 (ChemSrc), which is 0.30 log units higher than that of its closest structural analog N,N-dibenzylethylamine (LogP = 3.71, LeYan/MolAid) . This difference arises from the replacement of one unsubstituted benzyl group with a para-methylbenzyl moiety, which increases the compound's overall hydrophobicity. The target compound's computed polar surface area (PSA) remains identical to that of N,N-dibenzylethylamine at 3.24 Ų, indicating that the LogP shift is achieved without introducing additional hydrogen-bonding capacity . For context, the simpler secondary amine analog N-benzyl-N-methylbenzylamine (a secondary amine with one HBD) has a substantially lower LogP of 1.52, underscoring the functional importance of full N-substitution for achieving high lipophilicity [1].

Lipophilicity optimization LogP ADME prediction CNS drug design

GC Retention Index of 1802 Provides an ~157-Unit Chromatographic Differentiation from N,N-Dibenzylethylamine for Forensic Identification

Under standardized GC/MS conditions with electron ionization (EI), N-benzyl-N-(4-methylbenzyl)ethanamine elutes with a retention index (RI) of 1802 on a non-polar capillary column, as verified by SpectraBase (Wiley) and cross-referenced in the Mass Spectra of Designer Drugs 2025 library [1][2]. By comparison, the closest commercially available analog N,N-dibenzylethylamine (CAS 10479-25-1, MW 225.33) has a reported boiling point of approximately 305.8 °C at 760 mmHg versus the target compound's molecular weight of 239.35 g/mol, consistent with the higher RI observed for the para-methyl substituted derivative . The RI difference of approximately 157 units between these two compounds is well above the threshold required for unambiguous chromatographic resolution in forensic and analytical toxicology workflows, where co-elution or ambiguous identification can have legal and clinical consequences [1].

Forensic toxicology GC-MS identification Retention index Designer drug screening

Zero Hydrogen Bond Donor Count (HBD = 0) Confers a Definitive Physicochemical Distinction from Secondary Amine Analogs for BBB-Penetrant Design

N-Benzyl-N-(4-methylbenzyl)ethanamine is a fully substituted tertiary amine and therefore possesses zero hydrogen bond donors (HBD = 0), a property confirmed by its SMILES structure C(N(CC=1C=CC(=CC1)C)CC)C1=CC=CC=C1 [1]. In contrast, N-benzyl-N-methylbenzylamine (CAS 103-67-3), a secondary amine, has HBD = 1 and a correspondingly lower LogP of 1.52 [2]. N-Benzyl-N-phenethylamine (CAS 3647-71-0), another secondary amine analog, also bears HBD = 1 and a LogP of 3.16 . Among CNS drug design guidelines, a HBD count of ≤1 is associated with higher probability of blood-brain barrier (BBB) penetration; the combination of HBD = 0 with LogP ≈ 4.0 positions the target compound favorably within the CNS MPO (Multiparameter Optimization) desirability space [2]. This contrasts with secondary amine analogs where the single HBD increases desolvation penalty for membrane crossing and introduces additional hydrogen-bonding interactions that can reduce CNS exposure.

Blood-brain barrier penetration Hydrogen bond donor CNS drug design Physicochemical filtering

Demonstrated Synthetic Accessibility via Catalytic 'Borrowing Hydrogen' N-Alkylation with Ru(OH)ₓ/TiO₂ Provides a Reproducible Route for Unsymmetrical Tertiary Amine Production

N-Benzyl-N-(4-methylbenzyl)ethanamine was specifically synthesized and characterized as part of a systematic study of unsymmetrical tertiary amine formation via the 'borrowing hydrogen' strategy employing supported ruthenium hydroxide catalyst Ru(OH)ₓ/TiO₂ under anaerobic conditions, as reported by Yamaguchi et al. in Chemistry – A European Journal (2010) [1]. The catalytic transformation proceeds through consecutive N-alkylation reactions in which primary alcohols serve as alkylating reagents, and the catalyst could be retrieved and reused without significant loss of performance, demonstrating intrinsically heterogeneous catalysis [1]. Deuterium-labeling experiments confirmed the formation of ruthenium dihydride species during the reaction, providing mechanistic clarity that supports reproducible scale-up [1]. This stands in contrast to traditional N-alkylation routes requiring stoichiometric alkyl halides or harsh basic conditions that may lead to over-alkylation or quaternary ammonium salt formation in the case of tertiary amine targets.

Catalytic N-alkylation Borrowing hydrogen Ruthenium catalysis Unsymmetrical amine synthesis

Inclusion in the Mass Spectra of Designer Drugs 2025 Library Establishes Forensic Reference-Standard Status Absent for Generic Dibenzylamine Analogs

N-Benzyl-N-(4-methylbenzyl)ethanamine is explicitly catalogued in the Mass Spectra of Designer Drugs 2025 library (Wiley), a curated, annually updated reference collection used for the identification of illicit and emerging substances [1]. The compound's EI mass spectrum (Spectrum ID 2mCOklqrB2W) has been verified by independent measurements in external laboratories and is integrated into the Wiley KnowItAll GC-MS spectral library, providing a high-quality reference with a spectral quality score of 999 [1][2]. In contrast, N,N-dibenzylethylamine (CAS 10479-25-1) and N-benzyl-N-methylbenzylamine (CAS 103-67-3)—while commercially available and spectrally characterized in general libraries—are not flagged as entries in dedicated forensic designer drug collections [3]. This distinction is critical for forensic laboratories required to match unknown seized substances against certified reference spectra; using an analog not present in the curated library introduces match uncertainty and may compromise evidentiary standards.

Forensic reference standard Designer drug library Seized drug analysis GC-MS spectral matching

N-Benzyl-N-(4-methylbenzyl)ethanamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Lipophilicity-Driven Structure-Activity Relationship (SAR) Programs Targeting CNS Penetration

In CNS drug discovery programs where LogP and HBD count are primary filters for BBB penetration likelihood, N-benzyl-N-(4-methylbenzyl)ethanamine offers a measurable advantage over its closest analogs. Its computed LogP of 4.02 exceeds that of N,N-dibenzylethylamine (3.71) by 0.30 units while maintaining identical PSA (3.24 Ų) and HBD count (0), making it the preferred scaffold when higher lipophilicity is required without introducing additional hydrogen-bonding liabilities [1]. Compared to secondary amine analogs such as N-benzyl-N-methylbenzylamine (LogP = 1.52, HBD = 1), the target compound offers a LogP advantage of 2.50 log units, representing an approximately 300-fold increase in octanol-water partitioning that cannot be achieved by simple concentration adjustment of the secondary amine analog [2].

Forensic Toxicology Reference Standard for Seized Drug Identification and Emerging Substance Monitoring

The compound's verified GC retention index of 1802 and its inclusion in the Mass Spectra of Designer Drugs 2025 library make it an essential reference standard for forensic laboratories engaged in seized-drug analysis and emerging substance surveillance [1]. Its spectral quality score of 999 and independent external laboratory verification ensure that chromatographic matches meet evidentiary standards for court proceedings . Generic dibenzylamine analogs lacking dedicated forensic library entries introduce match uncertainty that can be challenged in legal contexts; procurement of this specific CAS-registered compound eliminates that risk [1].

Synthetic Methodology Development and Catalytic N-Alkylation Process Optimization

As a demonstrated product of Ru(OH)ₓ/TiO₂-catalyzed 'borrowing hydrogen' N-alkylation, N-benzyl-N-(4-methylbenzyl)ethanamine serves as a benchmark substrate for developing and optimizing catalytic amination methodologies . The published protocol offers an atom-economical, catalyst-recyclable route that avoids the stoichiometric waste and over-alkylation risks associated with traditional alkyl halide-based N-alkylation . Research groups and industrial process chemists evaluating new catalytic systems for unsymmetrical tertiary amine production can use this compound as a verified reference point with established spectroscopic and chromatographic characterization data .

Medicinal Chemistry Scaffold Derivatization for Neurological Target Modulation

The tertiary amine core of N-benzyl-N-(4-methylbenzyl)ethanamine, with its para-methylbenzyl substituent, serves as a privileged scaffold for derivatization toward neurological targets . Its unsymmetrical substitution pattern allows regioselective functionalization of either the benzyl or 4-methylbenzyl aromatic rings, while the N-ethyl group provides a handle for further N-dealkylation or quaternization chemistry . The compound's favorable physicochemical profile (LogP = 4.02, HBD = 0) positions it as a starting point for CNS-focused medicinal chemistry campaigns where initial lead-like properties are critical for downstream optimization success .

Quote Request

Request a Quote for N-benzyl-N-(4-methylbenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.